2-Methoxy-4-(1,2,3,6-tetrahydropyridin-4-yl)phenol hydrochloride
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Overview
Description
2-Methoxy-4-(1,2,3,6-tetrahydropyridin-4-yl)phenol hydrochloride is a chemical compound with the molecular formula C12H16ClNO2 It is a derivative of phenol and tetrahydropyridine, characterized by the presence of a methoxy group and a hydrochloride salt
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-4-(1,2,3,6-tetrahydropyridin-4-yl)phenol hydrochloride typically involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with 4-piperidone hydrochloride under specific conditions. The reaction is carried out in the presence of a reducing agent such as sodium borohydride to yield the desired product. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes steps such as purification through recrystallization and drying to obtain the final product in its pure form.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The methoxy group and phenolic hydroxyl group can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Quinones.
Reduction: Reduced derivatives.
Substitution: Alkylated or acylated phenol derivatives.
Scientific Research Applications
2-Methoxy-4-(1,2,3,6-tetrahydropyridin-4-yl)phenol hydrochloride has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in neuroprotective and anti-inflammatory studies.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-(1,2,3,6-tetrahydropyridin-4-yl)phenol hydrochloride involves its interaction with specific molecular targets. It may exert its effects through the modulation of enzyme activity or receptor binding. The pathways involved include the inhibition of oxidative stress and the modulation of inflammatory responses, contributing to its potential therapeutic benefits.
Comparison with Similar Compounds
- 4-Hydroxy-3-methoxybenzaldehyde
- 4-Piperidone hydrochloride
- 2-Methoxyphenol
Comparison: Compared to similar compounds, 2-Methoxy-4-(1,2,3,6-tetrahydropyridin-4-yl)phenol hydrochloride is unique due to the presence of both a methoxy group and a tetrahydropyridine ring. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-methoxy-4-(1,2,3,6-tetrahydropyridin-4-yl)phenol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c1-15-12-8-10(2-3-11(12)14)9-4-6-13-7-5-9;/h2-4,8,13-14H,5-7H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUPUTWCBRUIFLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CCNCC2)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94427-31-3 |
Source
|
Record name | Phenol, 2-methoxy-4-(1,2,3,6-tetrahydro-4-pyridinyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=94427-31-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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